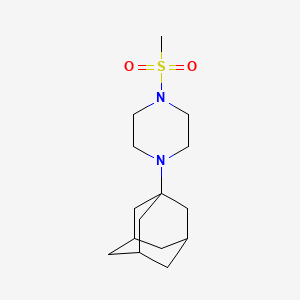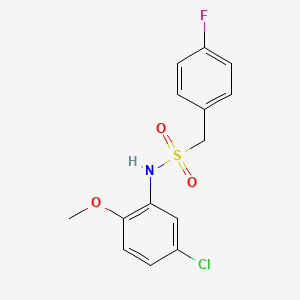![molecular formula C12H11N5O3 B4767320 4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid
描述
4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as APTA, and it belongs to the family of triazole derivatives. APTA has been synthesized using different methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of APTA is not fully understood, but it has been suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways. APTA has been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. It has also been shown to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of nucleotides.
Biochemical and Physiological Effects:
APTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been shown to inhibit the growth of fungi and bacteria. APTA has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines. Additionally, APTA has been shown to have antioxidant properties, and it can scavenge free radicals.
实验室实验的优点和局限性
APTA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using different techniques. APTA has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, APTA has some limitations, including its low solubility in water, which can affect its bioavailability. Additionally, APTA can be unstable under certain conditions, which can affect its activity.
未来方向
There are several future directions for the study of APTA. One potential direction is to study its potential use as an antiviral agent. APTA has been shown to have activity against different strains of bacteria, fungi, and cancer cells, and it may also have activity against viruses. Another potential direction is to study the structure-activity relationship of APTA and its derivatives. This can help in the design of new compounds with improved activity and selectivity. Finally, the potential use of APTA as a drug delivery system can also be explored, as it has been shown to have low toxicity and good biocompatibility.
Conclusion:
In conclusion, APTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. APTA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of APTA, including its potential use as an antiviral agent, the study of its structure-activity relationship, and its potential use as a drug delivery system.
科学研究应用
APTA has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and it can induce apoptosis in cancer cells. APTA has also been studied for its potential use as an antifungal agent, and it has shown promising results in inhibiting the growth of fungi. Additionally, APTA has been studied for its potential use as an antibacterial agent, and it has shown activity against different strains of bacteria.
属性
IUPAC Name |
(Z)-4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-11-15-12(14-9(18)6-7-10(19)20)16-17(11)8-4-2-1-3-5-8/h1-7H,(H,19,20)(H3,13,14,15,16,18)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUFTIANTTYEBU-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C=CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)/C=C\C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4767239.png)
![ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4767247.png)
![2-(1-cyclopentyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4767254.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4767269.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)


